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Compound of Interest

Compound Name: Diethoxyacetonitrile

Cat. No.: B056917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key physicochemical and spectroscopic

properties of Diethoxyacetonitrile. Due to the limited availability of publicly accessible

experimental spectra, this document combines established physical data with predicted

spectroscopic values to offer a comprehensive characterization profile. Detailed, generalized

experimental protocols for the primary analytical techniques are also included to support

researchers in their laboratory work.

Physicochemical and Spectroscopic Data Summary
The following table summarizes the key characterization data for Diethoxyacetonitrile.

Physical properties are based on literature values, while spectroscopic data are predicted

based on the known chemical structure.
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Parameter Value Source/Method

Molecular Formula C₆H₁₁NO₂ -

Molecular Weight 129.16 g/mol -

Appearance Colorless liquid Visual Inspection

Boiling Point 167.7 °C at 773 mmHg Literature

Melting Point -19 to -18 °C Literature

Density 0.929 g/mL at 25 °C Literature

Refractive Index n20/D 1.400 Literature

¹H NMR
Predicted: δ ~3.7 (q, 4H), δ

~5.4 (s, 1H), δ ~1.2 (t, 6H)
Predicted

¹³C NMR

Predicted: δ ~117 (CN), δ ~95

(CH), δ ~65 (CH₂), δ ~15

(CH₃)

Predicted

FTIR (Neat)

Predicted Peaks (cm⁻¹):

~2980-2850 (C-H stretch),

~2250 (C≡N stretch), ~1100

(C-O stretch)

Predicted

Mass Spec. (EI)

Predicted m/z: 129 (M+), 100

([M-C₂H₅]+), 84 ([M-OC₂H₅]+),

56 ([M-C₂H₅O-C₂H₅]+)

Predicted

Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used in the

characterization of liquid samples like Diethoxyacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:
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NMR Spectrometer (e.g., 300 or 500 MHz)

NMR tubes (5 mm diameter)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Pipettes

Sample of Diethoxyacetonitrile

Procedure:

Sample Preparation:

Dissolve 5-10 mg of Diethoxyacetonitrile in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

Ensure the solution is homogeneous and free of any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans

are sufficient.

For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the

lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify

the spectrum and improve signal-to-noise.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample of Diethoxyacetonitrile

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interference from atmospheric CO₂ and water vapor.

Sample Analysis:

Place a small drop of Diethoxyacetonitrile directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
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Data Processing and Analysis:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to

specific functional groups (e.g., C≡N, C-O, C-H).

Cleaning:

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free

wipe after the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC column suitable for polar compounds (e.g., a wax or mid-polarity column)

Volatile solvent (e.g., dichloromethane or ethyl acetate)

Autosampler vials with caps

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of Diethoxyacetonitrile (e.g., ~100 ppm) in a volatile solvent like

ethyl acetate or dichloromethane.

Transfer the solution to a GC autosampler vial.

Instrument Setup:
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Set the GC parameters, including the injector temperature (e.g., 250 °C), column

temperature program (e.g., start at 50 °C, ramp to 250 °C), and carrier gas (helium) flow

rate.

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at

70 eV) and the mass range to be scanned (e.g., m/z 40-400).

Data Acquisition:

Inject a small volume of the sample (e.g., 1 µL) into the GC inlet.

The sample is vaporized and separated based on its components' boiling points and

interactions with the column.

As the separated components elute from the column, they enter the mass spectrometer,

where they are ionized and fragmented. The mass analyzer separates the resulting ions

based on their mass-to-charge ratio.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

Diethoxyacetonitrile.

Examine the mass spectrum associated with this peak to identify the molecular ion peak

(M+) and the major fragment ions.

Propose fragmentation pathways that explain the observed fragment ions.

Visualizations
Chemical Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a known chemical

compound like Diethoxyacetonitrile.
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Caption: Workflow for the characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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